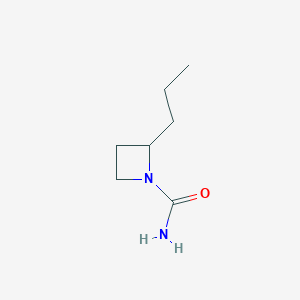

2-Propylazetidine-1-carboxamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H14N2O |

|---|---|

Molecular Weight |

142.20 g/mol |

IUPAC Name |

2-propylazetidine-1-carboxamide |

InChI |

InChI=1S/C7H14N2O/c1-2-3-6-4-5-9(6)7(8)10/h6H,2-5H2,1H3,(H2,8,10) |

InChI Key |

AVTUVIKBCHBAAL-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1CCN1C(=O)N |

Origin of Product |

United States |

Reactivity and Chemical Transformations of 2 Propylazetidine 1 Carboxamide

Ring-Opening Reactions of the Azetidine (B1206935) Core

The high ring strain of the azetidine ring in 2-Propylazetidine-1-carboxamide is a key factor in its reactivity, making it a valuable synthetic intermediate. This strain can be harnessed in a variety of ring-opening reactions to generate diverse and functionalized acyclic amine derivatives.

Strain-release functionalization represents a powerful strategy for the selective transformation of azetidines. This approach leverages the inherent energy of the strained ring to drive reactions that would otherwise be thermodynamically unfavorable. A prominent example involves the reaction of azetidines with in situ generated azabicyclobutanes, which are highly strained intermediates. The subsequent addition of nucleophiles, such as organometallic species, leads to the selective formation of 3-substituted azetidine intermediates through a strain-release mechanism. rsc.orgresearchgate.net While not directly demonstrated on this compound, this methodology suggests a viable pathway for introducing substituents at the C3 position.

Another innovative approach combines photochemical cyclization with a subsequent strain-release ring-opening event. beilstein-journals.org In this "build and release" strategy, a precursor molecule is first photochemically cyclized to form a strained intermediate, which is then subjected to a ring-opening reaction facilitated by the pre-installed strain energy. beilstein-journals.org This has been demonstrated with azetidinols, which undergo ring-opening upon the addition of electron-deficient ketones or boronic acids. beilstein-journals.org

Furthermore, multicomponent reactions driven by strain-release have been developed for the modular synthesis of substituted azetidines. nih.gov These reactions can involve a sequence of events, such as a rsc.orgacs.org-Brook rearrangement followed by a strain-release-driven anion relay, allowing for the sequential addition of multiple electrophilic partners. nih.gov Such strategies highlight the potential for complex molecule synthesis starting from strained azetidine scaffolds.

| Strategy | Description | Potential Application to this compound |

| Reaction with Azabicyclobutanes | Addition of nucleophiles to in situ generated azabicyclobutanes to form 3-substituted azetidines. rsc.orgresearchgate.net | Introduction of various substituents at the C3 position. |

| Photochemical Build and Release | Photochemical cyclization to form a strained intermediate followed by strain-release ring-opening. beilstein-journals.org | Generation of functionalized acyclic amines with control over stereochemistry. |

| Multicomponent Strain-Release | Sequential addition of electrophiles driven by the release of ring strain. nih.gov | Rapid assembly of complex, highly functionalized acyclic amine derivatives. |

The N-carboxamide group in this compound activates the azetidine ring towards nucleophilic attack, facilitating ring-opening reactions. clockss.org The regioselectivity of these reactions is influenced by both electronic and steric factors. magtech.com.cn Generally, in N-activated azetidines, nucleophilic attack occurs at the less substituted carbon adjacent to the nitrogen atom. For this compound, this would suggest that nucleophiles would preferentially attack the C4 position. However, the electronic effect of the carboxamide group can direct the attack to the C2 position. The presence of the 2-propyl group introduces significant steric hindrance at C2, likely favoring nucleophilic attack at the C4 methylene (B1212753) carbon.

A variety of nucleophiles can be employed in these ring-opening reactions. Heteroatom nucleophiles, such as those derived from alcohols and amines, readily open the azetidine ring. clockss.org For instance, the ring-opening of aziridine-2-carboxamides with carbohydrate C1-O-nucleophiles has been demonstrated to be a stereoselective process for forming glycosyl-serine conjugates. nih.gov This suggests that similar reactions with this compound could lead to the formation of functionalized amino acid derivatives.

Carbon nucleophiles can also be used, although their reactions can sometimes be less regioselective. clockss.org The outcome of these reactions can be influenced by the nature of the nucleophile and the reaction conditions.

| Nucleophile Type | Regioselectivity | Potential Products |

| Heteroatom (O, N) | Generally attack the less substituted carbon (C4). | Functionalized γ-amino alcohols and diamines. |

| Carbon | Can be less regioselective, influenced by steric and electronic factors. | Substituted γ-amino acids and other functionalized amines. |

An intramolecular ring-opening decomposition has been observed in certain N-substituted azetidines, particularly under acidic conditions. nih.gov This process involves the nucleophilic attack of a pendant amide group on the azetidine ring, leading to rearrangement and decomposition products. nih.gov The stability of this compound to such intramolecular pathways would depend on the specific conditions and the nature of the carboxamide substituent.

Functionalization of the Azetidine Ring System

Beyond ring-opening reactions, the azetidine ring of this compound can be functionalized directly, preserving the four-membered ring structure. These reactions allow for the introduction of various substituents, leading to a diverse range of substituted azetidine derivatives.

The stereocontrolled functionalization of the azetidine ring is crucial for the synthesis of enantiomerically pure compounds. Diastereoselective alkylation and acylation reactions are well-established methods for achieving this. These reactions typically involve the formation of a chiral enolate from an N-acylated azetidine, which then reacts with an electrophile. researchgate.net The stereochemical outcome is controlled by the chiral auxiliary or the existing stereocenters in the molecule.

In the case of this compound, the existing stereocenter at C2 can direct the stereochemical course of alkylation or acylation at the C3 position. By forming an enolate at C3, subsequent reaction with an alkyl halide or an acylating agent could proceed with high diastereoselectivity, leading to the formation of 2,3-disubstituted azetidines. The diastereoselectivity of such reactions is often influenced by the nature of the base, the solvent, and the electrophile used. researchgate.net

| Reaction | Reagents | Potential Outcome |

| Diastereoselective Alkylation | 1. Strong base (e.g., LDA) 2. Alkyl halide (R-X) | Formation of 3-alkyl-2-propylazetidine-1-carboxamide with high diastereoselectivity. |

| Diastereoselective Acylation | 1. Strong base (e.g., LDA) 2. Acylating agent (e.g., RCOCl) | Formation of 3-acyl-2-propylazetidine-1-carboxamide with high diastereoselectivity. |

Chemoselective displacement reactions offer another avenue for the functionalization of the azetidine ring. These reactions involve the displacement of a leaving group on the ring by a nucleophile. While there are no direct examples involving this compound, the principles of such reactions on other heterocyclic systems are applicable. For instance, if a leaving group were introduced at the C3 or C4 position of the azetidine ring, it could be displaced by a variety of nucleophiles to introduce new functional groups. The chemoselectivity of these reactions would be important to avoid unwanted ring-opening.

Direct Lithiation of Azetidines

The direct lithiation of azetidines at the C2 position, adjacent to the nitrogen atom, is a valuable method for the functionalization of the azetidine core. mdpi.com This process is typically achieved using strong organolithium bases, such as s-butyllithium (s-BuLi) or n-butyllithium (n-BuLi), often in the presence of a chelating agent like tetramethylethylenediamine (TMEDA). The N-substituent on the azetidine ring plays a crucial role in directing the lithiation. Electron-withdrawing groups on the nitrogen, such as a carboxamide, can facilitate deprotonation at the adjacent C2 position.

In the case of this compound, direct lithiation would involve the removal of the proton at the C2 position. However, studies on related N-acyl 2-substituted azetidines have shown that the reaction can be complex. For instance, the lithiation of N-alkyl 2-oxazolinylazetidines has been shown to result in a configurationally labile lithiated intermediate. nih.gov This means that even if starting with an enantiomerically pure compound, the lithiated species can epimerize, leading to a mixture of diastereomeric products upon quenching with an electrophile. nih.gov The stereochemical outcome is influenced by the dynamics of the azetidine nitrogen atom and the inversion at the carbanionic center. nih.gov

Furthermore, the presence of the propyl group at C2 would sterically hinder the approach of the organolithium base, potentially requiring more forcing conditions or leading to alternative reaction pathways. It has been noted that the base-promoted C2 metalation is a valid approach for synthesizing more complex azetidine derivatives from a pre-existing heterocyclic core. mdpi.com

Reactivity Modalities of the Carboxamide Moiety

The carboxamide group in this compound offers several avenues for chemical transformation, distinct from the reactivity of the azetidine ring itself.

The amide proton of the carboxamide group is acidic and can be readily removed by a strong base. This deprotonation would generate a lithiated N-carboxamide intermediate. Subsequent reaction with an electrophile would lead to N-functionalized products.

While specific studies on this compound are not extensively documented, research on analogous systems, such as N-benzylpyrene-1-carboxamide, demonstrates the feasibility of this approach. In such systems, lithiation followed by quenching with various electrophiles can lead to a range of products. nih.govmdpi.com The choice of electrophile can significantly influence the reaction's outcome, sometimes leading to competitive lithiation at other sites if conditions are not carefully controlled. nih.govmdpi.com For this compound, deprotonation of the amide NH is expected to be the primary event under suitable basic conditions.

| Reagent System | Electrophile (E+) | Expected Product |

| 1. n-BuLi, THF, -78 °C | 2. E+ | N-Substituted-2-propylazetidine-1-carboxamide |

| 1. NaH, DMF | 2. R-X | N-Alkyl-2-propylazetidine-1-carboxamide |

This table represents expected outcomes based on general amide chemistry.

Once the N-carboxamide is substituted, further transformations are possible. For example, N-acyl groups on azetidines can influence the ring's stability and reactivity. In some cases, the N-acyl group can be cleaved under acidic or basic conditions to yield the corresponding secondary amine, 2-propylazetidine. The stability of N-acyl azetidines can be lower than their less strained pyrrolidine (B122466) and piperidine (B6355638) counterparts, and they can be susceptible to ring-opening reactions, particularly under harsh conditions. rsc.org

The Hofmann rearrangement is a classic organic reaction that converts a primary amide into a primary amine with one less carbon atom. wikipedia.org This transformation proceeds via an isocyanate intermediate, which is then hydrolyzed to the amine. wikipedia.org The reaction is typically carried out using bromine and a strong base, such as sodium hydroxide. wikipedia.orgmasterorganicchemistry.com

Applying the Hofmann rearrangement to this compound would be expected to produce 1-amino-2-propylazetidine. The key steps of the mechanism involve the deprotonation of the amide, followed by reaction with bromine to form an N-bromoamide. masterorganicchemistry.com Further deprotonation yields a bromoamide anion, which rearranges with the azetidinyl group migrating to the nitrogen and loss of the bromide ion to form an isocyanate. wikipedia.orgmasterorganicchemistry.com Subsequent hydrolysis of the isocyanate would lead to the desired amine and carbon dioxide. wikipedia.orgyoutube.com

Hofmann Rearrangement of this compound

| Step | Reagents | Intermediate/Product |

| 1 | Br₂, NaOH | N-Bromo-2-propylazetidine-1-carboxamide |

| 2 | NaOH | N-Bromo-2-propylazetidine-1-carboxamide anion |

| 3 | Rearrangement | 2-Propylazetidin-1-yl isocyanate |

| 4 | H₂O | 1-Amino-2-propylazetidine |

This table outlines the proposed reaction pathway.

Variations of the Hofmann rearrangement exist, using reagents like sodium hypochlorite (B82951) or N-bromosuccinimide instead of bromine. wikipedia.org These related derivatizations provide alternative routes to amines from amides.

Spectroscopic Analysis Methodologies for Structural Elucidation of 2 Propylazetidine 1 Carboxamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, splitting patterns, and correlations, a comprehensive understanding of the molecular structure can be achieved.

Proton NMR (¹H NMR) provides information about the different types of protons and their neighboring atoms within the 2-Propylazetidine-1-carboxamide molecule. The chemical shift (δ) of a proton is influenced by its electronic environment; protons near electronegative atoms are "deshielded" and appear at a lower field (higher ppm value). oregonstate.edulibretexts.org

In the ¹H NMR spectrum of this compound, we would expect to see distinct signals for the protons on the azetidine (B1206935) ring, the propyl group, and the carboxamide group. The protons on the carbon adjacent to the nitrogen in the azetidine ring would be deshielded and appear at a lower field compared to the other ring protons. libretexts.org Similarly, the protons of the methylene (B1212753) group (CH₂) of the propyl substituent attached to the azetidine ring would be influenced by the ring's nitrogen atom. The terminal methyl group (CH₃) of the propyl chain would exhibit a characteristic signal at a higher field. The protons of the carboxamide (-CONH₂) would appear as a broad signal, and its chemical shift can be influenced by solvent and concentration. researchgate.net

Expected ¹H NMR Chemical Shift Ranges for this compound:

| Proton Group | Expected Chemical Shift (ppm) | Multiplicity |

| -NH₂ (Carboxamide) | 5.0 - 8.0 | Broad Singlet |

| -CH- (Azetidine ring, at C2) | 3.5 - 4.5 | Multiplet |

| -CH₂- (Azetidine ring, at C4) | 3.0 - 4.0 | Multiplet |

| -CH₂- (Azetidine ring, at C3) | 2.0 - 3.0 | Multiplet |

| -CH₂- (Propyl group, α to ring) | 1.5 - 2.5 | Multiplet |

| -CH₂- (Propyl group, β to ring) | 1.2 - 1.7 | Multiplet |

| -CH₃ (Propyl group) | 0.8 - 1.2 | Triplet |

Note: These are estimated values and can vary based on the solvent and the specific spectrometer used.

Carbon-13 NMR (¹³C NMR) provides direct information about the carbon skeleton of a molecule. bhu.ac.in Each unique carbon atom in this compound will produce a distinct signal in the spectrum. The chemical shifts in ¹³C NMR are spread over a much wider range (0-220 ppm) compared to ¹H NMR, which often allows for the resolution of all carbon signals. ksu.edu.salibretexts.org

The carbonyl carbon of the carboxamide group is significantly deshielded and will appear at the lowest field (highest ppm value). libretexts.orgcompoundchem.com The carbons of the azetidine ring will have chemical shifts influenced by the nitrogen atom. The carbons of the propyl group will appear at higher fields, with the terminal methyl carbon being the most shielded. wisc.edu

Expected ¹³C NMR Chemical Shift Ranges for this compound:

| Carbon Group | Expected Chemical Shift (ppm) |

| C=O (Carboxamide) | 170 - 180 |

| -CH- (Azetidine ring, at C2) | 50 - 65 |

| -CH₂- (Azetidine ring, at C4) | 40 - 55 |

| -CH₂- (Azetidine ring, at C3) | 20 - 35 |

| -CH₂- (Propyl group, α to ring) | 30 - 45 |

| -CH₂- (Propyl group, β to ring) | 15 - 25 |

| -CH₃ (Propyl group) | 10 - 15 |

Note: These are estimated values and can vary based on the solvent and the specific spectrometer used.

Two-dimensional (2D) NMR techniques are invaluable for establishing the connectivity between atoms and determining the stereochemistry of the molecule.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would help to trace the proton-proton connectivities within the azetidine ring and along the propyl chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. youtube.comcolumbia.edu By analyzing the HSQC spectrum, each proton signal can be unambiguously assigned to its corresponding carbon atom in the skeleton of this compound.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. youtube.comcolumbia.edu HMBC is particularly useful for identifying quaternary carbons (carbons with no attached protons), such as the carbonyl carbon in the carboxamide group, and for piecing together different fragments of the molecule. For instance, it can show the correlation between the protons on the C2 of the azetidine ring and the carbonyl carbon of the carboxamide group.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

The four-membered azetidine ring has characteristic vibrational modes. rsc.org The C-N stretching vibrations within the ring are expected to appear in the fingerprint region of the IR spectrum, typically between 1200 and 1000 cm⁻¹. The ring itself also undergoes puckering and deformation vibrations which can be observed, although they may be weak. The presence of the propyl substituent can influence the exact frequencies of these ring modes.

The carboxamide functional group (-CONH₂) has several distinct and strong absorption bands in the IR spectrum, making it readily identifiable. youtube.com

N-H Stretching: Primary amides show two N-H stretching bands in the region of 3400-3100 cm⁻¹.

C=O Stretching (Amide I band): This is a very strong and characteristic absorption that occurs in the range of 1680-1630 cm⁻¹. Its position can be influenced by hydrogen bonding.

N-H Bending (Amide II band): This band appears around 1640-1550 cm⁻¹ and is due to the in-plane bending of the N-H bond.

C-N Stretching: The C-N stretching vibration is typically found in the 1400-1200 cm⁻¹ region.

Raman spectroscopy can provide complementary information, particularly for the symmetric vibrations and the carbon skeleton, which may be weak in the IR spectrum.

Characteristic IR Absorption Frequencies for this compound:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Carboxamide (-NH₂) | N-H Stretch | 3400 - 3100 | Medium (two bands) |

| Alkyl (C-H) | C-H Stretch | 2960 - 2850 | Strong |

| Carboxamide (C=O) | C=O Stretch (Amide I) | 1680 - 1630 | Strong |

| Carboxamide (-NH₂) | N-H Bend (Amide II) | 1640 - 1550 | Medium to Strong |

| Azetidine/Alkyl | C-N Stretch | 1200 - 1000 | Medium |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. It is a critical tool for determining the molecular weight of a compound and can provide significant structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry for Molecular Formula Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion. This precision allows for the determination of the elemental composition and, consequently, the molecular formula of a compound. For this compound, with a chemical structure of C₇H₁₄N₂O, the theoretical exact mass can be calculated. This experimental value, when compared to the theoretical mass, can confirm the molecular formula with a high degree of confidence.

Table 1: Theoretical High-Resolution Mass Spectrometry Data for this compound

| Molecular Formula | Ion Type | Theoretical m/z |

|---|---|---|

| C₇H₁₄N₂O | [M+H]⁺ | 143.1184 |

This table represents theoretical values as specific experimental data was not found in the searched literature.

Fragmentation Pattern Analysis for Structural Confirmation

In mass spectrometry, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments is predictable and characteristic of the molecule's structure. Analysis of this fragmentation can confirm the connectivity of atoms within the molecule. For this compound, key fragmentation pathways would be expected.

The primary fragmentation would likely involve the cleavage of the propyl group, the carboxamide moiety, and the opening of the azetidine ring. The analysis of the mass-to-charge ratios of these fragments would provide strong evidence for the proposed structure.

Table 2: Plausible Mass Spectrometry Fragmentation Pattern for this compound

| Fragment Ion (m/z) | Proposed Structure of Fragment | Plausible Origin |

|---|---|---|

| 99 | [M-C₃H₇]⁺ | Loss of the propyl group |

| 70 | [C₄H₈N]⁺ | Cleavage of the carboxamide group |

| 56 | [C₃H₆N]⁺ | Ring-opening of the azetidine and subsequent fragmentation |

This table represents a hypothetical fragmentation pattern based on chemical principles, as specific experimental data was not found in the searched literature.

Advanced Spectroscopic Techniques

For a comprehensive understanding of a molecule's three-dimensional structure, especially when chirality is a factor, more advanced techniques are necessary.

Chiroptical Spectroscopy (e.g., ECD, ORD) for Enantiomeric Purity Assessment (if applicable)

The 2-propylazetidine ring in this compound contains a chiral center at the carbon atom to which the propyl group is attached. This means the compound can exist as a pair of enantiomers. Chiroptical techniques, such as Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), are essential for studying these chiral molecules. These methods measure the differential absorption or rotation of circularly polarized light. nih.gov For a synthesized sample of this compound, chiroptical spectroscopy would be crucial for determining if the sample is a racemic mixture or if one enantiomer is in excess, thereby assessing its enantiomeric purity. The synthesis of chiral hemiporphyrazine derivatives, for instance, has utilized such techniques to confirm the optical activity of the products. nih.gov

X-ray Crystallography for Absolute Configuration and Solid-State Conformational Analysis

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound. lindau-nobel.org By analyzing the diffraction pattern of X-rays passing through a single crystal of the substance, it is possible to determine the precise arrangement of atoms in the crystal lattice. excillum.com This technique would provide unequivocal proof of the molecular structure of this compound. nih.govresearchgate.net

Furthermore, for a chiral molecule, X-ray crystallography can determine the absolute configuration of the chiral center(s). nih.gov This is essential for understanding its stereochemical properties. The data obtained also reveals detailed information about bond lengths, bond angles, and the conformation of the molecule in the solid state. nih.gov While no specific crystallographic data for this compound has been published, the table below illustrates the type of information that would be obtained from such an analysis.

Table 3: Hypothetical Crystallographic Data for this compound

| Parameter | Example Value |

|---|---|

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 5.432 |

| c (Å) | 15.678 |

| β (°) | 95.45 |

| Volume (ų) | 856.7 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.105 |

This table contains hypothetical data to illustrate the output of an X-ray crystallography experiment, as specific experimental data for this compound was not found in the searched literature. The values are representative of small organic molecules. nih.govresearchgate.net

Theoretical and Computational Investigations of 2 Propylazetidine 1 Carboxamide

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a powerful framework for understanding the intricacies of molecular systems. By solving the Schrödinger equation for a given molecule, we can obtain a wealth of information about its geometry, electronic structure, and energetic properties.

Density Functional Theory (DFT) for Optimized Molecular Geometries and Electronic Structure

Density Functional Theory (DFT) has emerged as a workhorse in computational chemistry for its balance of accuracy and computational cost. nih.govchemrxiv.orgnih.gov For a molecule like 2-Propylazetidine-1-carboxamide, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-31G(d,p)), can predict its most stable three-dimensional arrangement of atoms—the optimized molecular geometry. nih.gov These calculations would reveal key bond lengths, bond angles, and dihedral angles that define the molecule's shape.

The electronic structure, another critical output of DFT calculations, describes the distribution of electrons within the molecule. This includes the energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. For this compound, the electron-withdrawing nature of the carboxamide group is expected to influence the electronic properties of the azetidine (B1206935) ring.

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations

| Parameter | Predicted Value |

|---|---|

| Bond Lengths (Å) | |

| N1-C2 | 1.47 |

| C2-C3 | 1.54 |

| C3-C4 | 1.54 |

| C4-N1 | 1.47 |

| C2-C(propyl) | 1.53 |

| N1-C(O) | 1.38 |

| C=O | 1.23 |

| **Bond Angles (°) ** | |

| C4-N1-C2 | 88.0 |

| N1-C2-C3 | 87.5 |

| C2-C3-C4 | 90.5 |

| C3-C4-N1 | 87.5 |

| **Dihedral Angles (°) ** | |

| C4-N1-C2-C3 (Ring Puckering) | 15-25 |

Note: These are hypothetical values based on typical DFT calculations for substituted azetidines and are presented for illustrative purposes.

Conformational Analysis of the Azetidine Ring and Propyl/Carboxamide Side Chains

The four-membered azetidine ring is not planar and typically adopts a puckered conformation to alleviate some of its inherent strain. acs.org The degree of this puckering can be quantified by the ring-puckering dihedral angle. For this compound, the position and orientation of the propyl and carboxamide substituents will significantly influence the preferred conformation of the azetidine ring.

Furthermore, the side chains themselves possess conformational flexibility. The propyl group can adopt various staggered conformations, and the carboxamide group can exhibit different orientations relative to the azetidine ring. A comprehensive conformational analysis would involve systematically rotating the key single bonds and calculating the relative energies of the resulting conformers. nih.govresearchgate.net This analysis helps identify the global minimum energy conformation and other low-energy conformers that may be populated at room temperature. These different conformations can have distinct chemical and physical properties.

Energetic Considerations, Including Ring Strain Energy and Stability

The reactivity of azetidines is intrinsically linked to their ring strain, which is significantly higher than that of five- or six-membered rings. rsc.orgresearchwithrutgers.comresearchgate.net The ring strain energy of azetidine itself is approximately 25-26 kcal/mol. researchgate.net This strain arises from angle strain (deviation from ideal tetrahedral angles) and torsional strain (eclipsing interactions). The introduction of substituents, such as the propyl and carboxamide groups in this compound, can either increase or decrease this ring strain depending on their steric and electronic effects. nih.gov

Computational methods can be employed to calculate the ring strain energy of this compound by comparing its heat of formation with that of a suitable strain-free reference compound. acs.org Understanding the magnitude of this strain is crucial for predicting the molecule's stability and its propensity to undergo ring-opening reactions. rsc.orgrsc.org The stability of the molecule is also influenced by other factors, such as intramolecular hydrogen bonding, which can be investigated computationally. researchgate.net

Reaction Mechanism Studies

Computational chemistry is an invaluable tool for elucidating the step-by-step pathways of chemical reactions, providing insights into transition states and reaction intermediates that are often difficult to observe experimentally.

Computational Elucidation of Azetidine Ring Formation Pathways

The synthesis of azetidines can be challenging due to the entropic and enthalpic barriers to forming a four-membered ring. acs.orgresearchgate.netorganic-chemistry.org Computational studies can model various synthetic routes to this compound. For instance, the intramolecular cyclization of a γ-amino halide or a related precursor is a common method for azetidine synthesis. acs.org DFT calculations can be used to map out the potential energy surface for such a reaction, identifying the transition state structure and calculating the activation energy barrier. nih.gov This information can help in optimizing reaction conditions and predicting the feasibility of a particular synthetic strategy. Recent advances have also highlighted photocatalytic methods for azetidine synthesis, where computational models can predict suitable reactants and catalysts. mit.edu

Investigation of Carboxamide Group Reactivity Mechanisms

The carboxamide group in this compound is a key functional handle that can participate in a variety of chemical transformations. The reactivity of this group is influenced by the electronic properties of the azetidine ring. The nitrogen atom of the azetidine ring can affect the amide resonance, potentially making the carbonyl carbon more electrophilic. nih.gov

Computational studies can investigate the mechanisms of various reactions involving the carboxamide group. For example, the hydrolysis of the amide bond can be modeled to understand its stability under different pH conditions. Furthermore, the carboxamide nitrogen can be involved in reactions, and its nucleophilicity can be assessed computationally. In the context of substituted azetidines, the carboxamide can also influence the regioselectivity of ring-opening reactions, where nucleophilic attack can occur at either the C2 or C4 position of the azetidine ring. magtech.com.cn Computational modeling of these reaction pathways can provide valuable predictions about the chemical behavior of this compound.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Azetidine |

| B3LYP |

| 6-31G(d,p) |

Quantitative Structure-Activity Relationship (QSAR) and Molecular Modeling Approaches for Structural Modification and Prediction of Reactivity

Quantitative Structure-Activity Relationship (QSAR) studies and molecular modeling are powerful computational tools used in medicinal chemistry and drug discovery to understand how the chemical structure of a compound influences its biological activity. These methods are instrumental in predicting the reactivity of new molecules, guiding structural modifications to enhance desired properties, and designing novel compounds with improved efficacy.

Hypothetical QSAR Model Development for Azetidine Derivatives

A QSAR study on a series of 2-substituted azetidine-1-carboxamide (B3145031) derivatives would begin with the calculation of various molecular descriptors. These descriptors quantify different aspects of the molecular structure, such as steric, electronic, and hydrophobic properties.

Table 1: Examples of Molecular Descriptors for QSAR Studies

| Descriptor Class | Examples | Description |

| Steric | Molecular Weight, Molar Refractivity, Ovality | Describe the size and shape of the molecule. |

| Electronic | Dipole Moment, HOMO/LUMO energies, Atomic Charges | Relate to the electronic distribution and reactivity. |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Quantifies the lipophilicity of the molecule. |

| Topological | Wiener Index, Zagreb Index, Kier & Hall Connectivity Indices | Numerical descriptors of molecular topology. |

Once these descriptors are calculated for a series of compounds with known biological activities, statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are employed to build a mathematical model that correlates the descriptors with the activity.

A hypothetical QSAR equation might look like:

log(1/C) = β₀ + β₁(LogP) + β₂(Dipole Moment) + β₃(Molecular Weight)

Where C is the concentration of the compound required to produce a specific biological effect, and β are the regression coefficients. The quality of a QSAR model is assessed using various statistical parameters.

Table 2: Statistical Parameters for QSAR Model Validation

| Parameter | Symbol | Description |

| Correlation Coefficient | r² | Indicates the goodness of fit of the model. |

| Cross-validated Correlation Coefficient | q² | Measures the predictive ability of the model. |

| Standard Error of Estimate | SEE | Represents the deviation of the predicted values from the observed values. |

| F-statistic | F | Indicates the statistical significance of the regression model. |

Molecular Modeling and Reactivity Prediction

Molecular modeling techniques, such as molecular docking and molecular dynamics simulations, offer a three-dimensional perspective on how this compound might interact with a biological target, such as an enzyme or a receptor.

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target. For this compound, docking studies could reveal potential hydrogen bonding interactions involving the carboxamide group and hydrophobic interactions involving the propyl group within a receptor's binding site.

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the molecule-target complex over time, helping to assess the stability of the predicted binding mode.

Computational chemistry methods like Density Functional Theory (DFT) can be used to calculate electronic properties and predict the reactivity of different sites within the this compound molecule. For instance, the calculation of frontier molecular orbitals (HOMO and LUMO) can help identify regions susceptible to nucleophilic or electrophilic attack, thus predicting potential metabolic pathways or chemical reactions.

While direct experimental data on the QSAR and molecular modeling of this compound is absent, the established principles of these computational methods provide a robust framework for its future investigation and the rational design of novel, structurally related compounds with potentially valuable biological activities.

Applications in Advanced Organic Synthesis Involving Azetidine 1 Carboxamide Scaffolds

Scaffold for Rational Design in Chemical Synthesis

The unique structural features of the azetidine-1-carboxamide (B3145031) scaffold make it a "privileged structure" in the context of rational drug design and the development of compound libraries.

The azetidine (B1206935) motif, particularly when chiral and substituted at the 2-position, is considered a privileged scaffold in medicinal chemistry. nih.govnih.govgrafiati.comresearchgate.net This is due to its ability to present substituents in a well-defined three-dimensional space, allowing for precise interactions with biological targets. The development of (R)-azetidine-2-carboxamides as potent small-molecule inhibitors of STAT3 (Signal Transducer and Activator of Transcription 3) highlights the potential of this scaffold in generating novel chemical entities (NCEs) for anticancer therapy. nih.govacs.org These inhibitors have demonstrated sub-micromolar potency, representing a significant advancement over previous classes of inhibitors. acs.org

The 2-propylazetidine-1-carboxamide structure combines the rigid azetidine core with a lipophilic propyl group and a hydrogen-bond-donating/accepting carboxamide function. This combination of features makes it an attractive scaffold for targeting a wide range of protein-protein interactions and enzyme active sites. The synthesis of azetidine-based libraries allows for the exploration of chemical space around this privileged core, leading to the identification of new drug candidates. nih.gov

The functionalization of the azetidine ring at multiple positions allows for its use as a template for divergent synthesis, enabling the creation of a wide array of structurally diverse molecules from a common intermediate. The synthesis and diversification of densely functionalized azetidine ring systems have been described, leading to fused, bridged, and spirocyclic structures. nih.gov A this compound core can be similarly exploited.

For example, the nitrogen of the carboxamide can be functionalized, the carbonyl group can be reduced or transformed, and the propyl group can be modified. Furthermore, additional substituents can be introduced onto the azetidine ring. This versatility allows for the rapid generation of compound libraries with diverse physicochemical properties, which is a key strategy in modern drug discovery. The development of such synthetic templates facilitates the systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

Potential in Polymerization Applications and Materials Chemistry

The strained four-membered ring of azetidine derivatives makes them suitable monomers for ring-opening polymerization, leading to the formation of polyamines with interesting properties and applications. The cationic ring-opening polymerization of azetidine to produce poly(propylenimine) (PPI) has been investigated for applications such as CO2 capture. acs.orgacs.orgresearchgate.net

The polymerization of azetidine and its derivatives can be initiated by acids and proceeds via a cationic mechanism. rsc.orgresearchgate.net While the polymerization of the unsubstituted azetidine has been studied, the polymerization of functionalized azetidines is also an active area of research. acs.org A monomer such as this compound could potentially undergo polymerization to yield a functionalized polyamine. The presence of the propyl group would be expected to influence the properties of the resulting polymer, such as its solubility, thermal stability, and mechanical properties. The carboxamide functionality could provide sites for hydrogen bonding, potentially leading to materials with ordered structures or specific recognition capabilities. Such polymers could find applications as functional coatings, membranes, or in biomedical applications. rsc.org

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for 2-Propylazetidine-1-carboxamide, and how are critical reaction parameters optimized to enhance purity and yield?

- Methodological Answer : The synthesis typically involves cyclization of β-ketoesters or amide coupling under acidic or basic conditions. Key parameters include temperature control (e.g., 60–80°C for cyclization), solvent selection (polar aprotic solvents like DMF), and catalyst optimization (e.g., HATU for amide bond formation). Yield improvements can be achieved by iterative adjustments to reaction time and stoichiometric ratios of reagents. Purification via column chromatography or recrystallization is recommended for isolating high-purity products .

Q. Which spectroscopic and chromatographic techniques are most effective for confirming structural identity and purity?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying the azetidine ring and carboxamide group. High-Resolution Mass Spectrometry (HRMS) confirms molecular weight, while HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95%). Infrared (IR) spectroscopy can validate functional groups (e.g., C=O stretch at ~1650 cm⁻¹). Data should be tabulated with chemical shifts, retention times, and spectral peaks for cross-study comparisons .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : Use fume hoods for synthesis and purification. Personal protective equipment (PPE) includes nitrile gloves, lab coats, and safety goggles. Avoid inhalation of dust; employ local exhaust ventilation. Spill management requires inert absorbents (e.g., vermiculite) and neutralization with weak acids. Storage conditions should be anhydrous and under nitrogen to prevent degradation .

Advanced Research Questions

Q. How can researchers design controlled experiments to investigate structure-activity relationships (SAR) in derivatives while minimizing confounding variables?

- Methodological Answer : Use a modular synthesis approach to systematically vary substituents (e.g., alkyl chain length, electron-withdrawing groups). Implement orthogonal reaction conditions to ensure regioselectivity. Controls should include wild-type and structurally analogous inactive compounds. Biological assays (e.g., enzyme inhibition) must standardize cell lines, incubation times, and buffer conditions. Data normalization to reference compounds reduces batch-to-batch variability .

Q. What systematic approaches resolve discrepancies in reported biological activity data across experimental models?

- Methodological Answer : Conduct meta-analyses of existing studies to identify methodological differences (e.g., assay type, concentration ranges). Validate findings using orthogonal assays (e.g., SPR vs. fluorescence polarization for binding affinity). Statistical tools like Bland-Altman plots or Cohen’s κ can quantify inter-study variability. Replicate conflicting experiments under harmonized protocols, documenting all parameters (pH, temperature, solvent) in standardized tables .

Q. How should researchers troubleshoot multi-step synthesis protocols encountering unexpected byproducts or low yields?

- Methodological Answer : Perform in-situ monitoring (TLC, LC-MS) at each step to identify side reactions. For azetidine ring instability, consider protective groups (e.g., Boc) during intermediate steps. Optimize quenching methods (e.g., slow acid addition) to prevent decomposition. If yields drop >10% from literature values, re-examine solvent purity, reagent freshness, and moisture control. Computational tools (DFT) can predict reaction pathways and transition states .

Q. What strategies integrate computational chemistry to predict reaction pathways and validate experimental outcomes?

- Methodological Answer : Use molecular docking (AutoDock Vina) to screen derivatives for target binding affinity. Quantum mechanical calculations (Gaussian) model azetidine ring strain and transition states. Compare predicted spectroscopic data (IR, NMR via ACD/Labs) with experimental results to validate structures. Machine learning (e.g., Random Forest) can prioritize synthetic routes based on historical yield data .

Q. How can comprehensive literature reviews identify knowledge gaps and formulate novel hypotheses about azetidine-carboxamide derivatives?

- Methodological Answer : Systematically catalog studies using databases (SciFinder, PubMed) with keywords: "azetidine-carboxamide synthesis," "biological activity," and "structure-activity relationships." Annotate gaps (e.g., limited in vivo toxicity data) using tools like SWOT analysis. Hypothesis generation should align with unmet needs (e.g., optimizing blood-brain barrier penetration). Cite literature using standardized formats (ACS Style Guide) and avoid non-peer-reviewed sources .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.